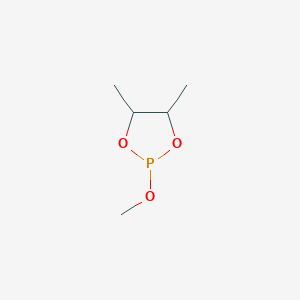
2-Methoxy-4,5-dimethyl-1,3,2-dioxaphospholane
Cat. No. B3052477
Key on ui cas rn:
41821-87-8
M. Wt: 150.11 g/mol
InChI Key: PKYVNGPSAQXCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05026862
Procedure details


A mixture of 300 g of trimethyl phosphite and 200 ml of 2,3-butanediol was heated to 100° C. and the methanol formed was distilled off to obtain 170 g of 2-methoxy-4,5-dimethyl-1,3,2-dioxaphospholane with a boiling point of 66° C. at 20 mm Hg, 37 g of the said product were added over two hours to 62.5 g of tert.-butyl bromoacetate heated to 115° C. under reduced pressure of 140 mm Hg and the volatile products were removed under reduced pressure to obtain 59 g of 2-tert.-butoxycarbonylmethyl-4,5-dimethyl-2-oxo-1,3,2-dioxaphospholane which slowly crystallized.



Identifiers


|
REACTION_CXSMILES
|
[P:1](OC)(OC)[O:2][CH3:3].[CH3:8][CH:9]([OH:13])[CH:10]([OH:12])[CH3:11]>CO>[CH3:3][O:2][P:1]1[O:13][CH:9]([CH3:8])[CH:10]([CH3:11])[O:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
reactant
|
|
Smiles
|
P(OC)(OC)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(C)O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COP1OC(C(O1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 170 g |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 37 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
